molecular formula C9H7N3O B13669031 Cinnoline-7-carboxamide

Cinnoline-7-carboxamide

Cat. No.: B13669031
M. Wt: 173.17 g/mol
InChI Key: YCUMGECZXGVKAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from 2-aminobenzonitriles. This reaction is often catalyzed by acids or bases under controlled conditions . Another approach involves the diazotization of 2-aminobenzonitriles followed by cyclization to form the cinnoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Cinnoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted cinnoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of cinnoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Cinnoline-7-carboxamide can be compared to other similar compounds, such as quinoline, isoquinoline, and phthalazine derivatives. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

List of Similar Compounds

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

cinnoline-7-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13)

InChI Key

YCUMGECZXGVKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)C(=O)N

Origin of Product

United States

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